molecular formula C9H11F2NO B1468948 [2-(Difluoromethoxy)-5-methylphenyl]methanamine CAS No. 1342663-20-0

[2-(Difluoromethoxy)-5-methylphenyl]methanamine

Cat. No.: B1468948
CAS No.: 1342663-20-0
M. Wt: 187.19 g/mol
InChI Key: RXPQQMNEZKRSKZ-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-5-methylphenyl]methanamine is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Biological Activity

[2-(Difluoromethoxy)-5-methylphenyl]methanamine, with the CAS number 1342663-20-0, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a methylphenyl moiety, which contribute to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in neurotransmitter uptake and metabolic pathways. For instance, the difluoromethoxy group is known to enhance binding affinity for certain targets, potentially increasing the potency of the compound against specific enzymes such as serotonin transporters .
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways by interacting with receptors or other proteins. This modulation can lead to altered gene expression and cellular responses, which are critical in therapeutic contexts.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival.

Anticancer Potential

Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds exhibiting similar difluoromethoxy substitutions have been reported to inhibit tumor growth through various mechanisms, including cell cycle arrest and induction of programmed cell death .

Case Study 1: Antitumor Activity

In a study investigating the effects of difluoromethoxy-containing compounds on cancer cells, this compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency against tested cancer types. The study highlighted the importance of the difluoromethoxy group in enhancing the compound's efficacy .

Case Study 2: Neurotransmitter Uptake Inhibition

Another study focused on the impact of similar compounds on neurotransmitter uptake mechanisms. The presence of the difluoromethoxy group was found to increase the inhibition of serotonin reuptake significantly compared to non-fluorinated analogs. This suggests potential applications in treating mood disorders where serotonin modulation is critical .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary data suggest:

  • Absorption : The compound exhibits good absorption characteristics due to its lipophilic nature.
  • Metabolism : Fluorinated compounds often demonstrate enhanced metabolic stability, reducing the likelihood of rapid degradation.
  • Excretion : Further studies are needed to fully elucidate excretion pathways and half-life.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antimicrobial ActivitySignificantVaries; often present in analogs
Anticancer ActivityPotent; induces apoptosisCommon among fluorinated derivatives
Neurotransmitter Uptake InhibitionHigh potencyEnhanced by fluorination
Metabolic StabilityImproved due to fluorinationGenerally higher in fluorinated compounds

Properties

IUPAC Name

[2-(difluoromethoxy)-5-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPQQMNEZKRSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.